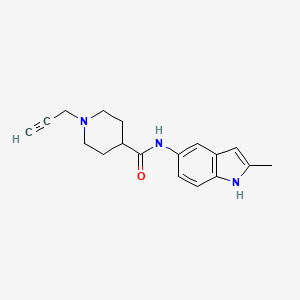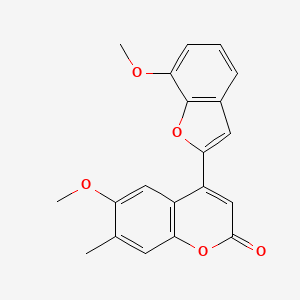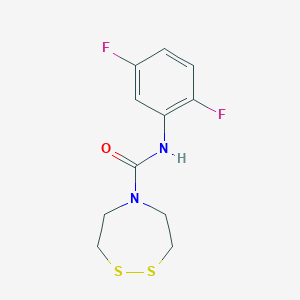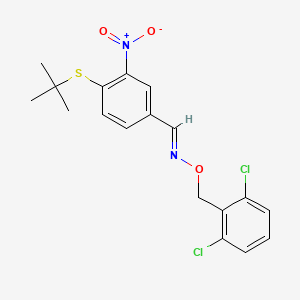![molecular formula C20H13Cl3N2O3S B2942812 4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime CAS No. 477851-88-0](/img/structure/B2942812.png)
4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime” is a chemical product offered by several suppliers . It is often used for research and development purposes .
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, density, and molecular weight of this compound are not provided in the search results .Aplicaciones Científicas De Investigación
Synthesis and Complexation with Metals
The compound is a part of the broader class of aromatic diketoximes, which have been synthesized and explored for their ability to complex with metal salts such as nickel. These compounds, including various oximes with complex heterocyclic and aromatic substituents, have been studied for their potential in synthesizing simple and complex polyesters, polypyrroles, and for their ability to form complexes with metals like Cu(II), Ni(II), Zn(II), Cd(II), and Co(II). The synthesis of such diketoximes and their metal complexes could have applications in fine organic synthesis, leveraging their wide spectrum of biocidal action and potential in developing anti-inflammatory, antiviral, antimicrobial agents, insecticides, and drugs with antidepressant, sedative, and vasodilator properties (Musaev et al., 2020).
Chemiluminescence and Oxidation Studies
Research into sulfanyl-, sulfinyl-, and sulfonyl-substituted dioxetanes has revealed their potential in base-induced chemiluminescence, providing insights into the oxidation behavior of these compounds. This research indicates that sulfanyl-substituted compounds can be further oxidized to their sulfinyl- and sulfonyl-substituted forms, offering a path for studying light-emitting reactions and exploring applications in sensing and detection technologies (Watanabe et al., 2010).
Material Science and Polyimides
In material science, thiophenyl-substituted benzidines, related to the compound , have been utilized in the synthesis of transparent polyimides with high refractive indices, small birefringences, and good thermomechanical stabilities. These materials show potential for applications requiring transparent materials with superior optical and mechanical properties, such as in optoelectronics and aerospace industries (Tapaswi et al., 2015).
Pharmaceutical and Biomedical Applications
The structural motif of sulfonamide, often seen in compounds similar to "4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime," has been investigated for its role in synthesizing primary sulfonamides with potential pharmaceutical applications. These compounds have shown strong inhibition against human carbonic anhydrases, suggesting their utility in developing new therapeutic agents (Sapegin et al., 2018).
Analytical Chemistry and Nitric Oxide Detection
Oximes, including those related to the compound of interest, have been used in the development of colorimetric methods for determining nitric oxide concentration in neutral aqueous solutions. This application highlights the compound's relevance in analytical chemistry, particularly in biological and environmental monitoring contexts (Nims et al., 1995).
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-1-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]-N-[(2,4-dichlorophenyl)methoxy]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl3N2O3S/c21-15-4-6-17(7-5-15)29-20-8-1-13(9-19(20)25(26)27)11-24-28-12-14-2-3-16(22)10-18(14)23/h1-11H,12H2/b24-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCPLJOCVQUFPF-BHGWPJFGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)C=NOCC3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)/C=N/OCC3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H,4H,5H,6H-cyclopenta[d]imidazole-2-thiol](/img/structure/B2942731.png)

![N-[(1-Aminocyclobutyl)methyl]-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide;hydrochloride](/img/structure/B2942735.png)
![N-(4-fluorophenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2942736.png)
![[4-[(3-Methoxyphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2942737.png)





![Thiazolo[5,4-c]pyridine](/img/structure/B2942746.png)

![1-{5-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B2942751.png)
